Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl group and an ethyl acetate moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Based on its chemical class, it can be inferred that it may interact with its targets (such as cdks, calcium channels, and gaba a receptors) to modulate their function .
Biochemical Pathways
Given its potential role as a cdk inhibitor, calcium channel blocker, and gaba a receptor modulator, it can be inferred that it may impact cell cycle regulation, calcium signaling, and neurotransmission .
Result of Action
Based on its potential targets, it can be inferred that it may have effects on cell cycle progression, calcium-dependent processes, and neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often include the use of polar organic solvents and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis in industrial production can also enhance the efficiency and reduce the reaction time compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or imidazo[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrimidine Derivatives: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate have similar biological activities but different structural features.
Uniqueness
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is unique due to its specific combination of an imidazo[1,2-a]pyrimidine core with a phenyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-16(21)11-23-15-9-12(2)18-17-19-14(10-20(15)17)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSXLGRFPAAMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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